molecular formula C16H17BrFNO2 B3459103 N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE

N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE

Cat. No.: B3459103
M. Wt: 354.21 g/mol
InChI Key: ZBYUSIXXRJUHKS-UHFFFAOYSA-N
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Description

N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE is a synthetic organic compound that belongs to the class of substituted benzylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE typically involves the reaction of 5-bromo-2,4-dimethoxybenzyl chloride with 4-fluoro-2-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHOXYBENZYL)-N-(4-FLUOROPHENYL)AMINE
  • N-(5-BROMOBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE
  • N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(2-METHYLPHENYL)AMINE

Uniqueness

N-(5-BROMO-2,4-DIMETHOXYBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-fluoro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO2/c1-10-6-12(18)4-5-14(10)19-9-11-7-13(17)16(21-3)8-15(11)20-2/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYUSIXXRJUHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2=CC(=C(C=C2OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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